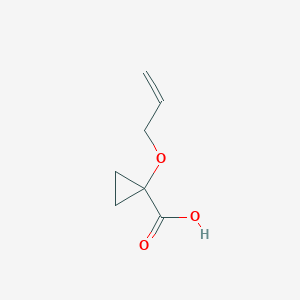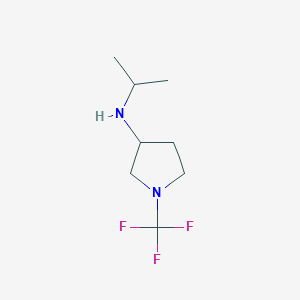
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the formation of the acetic acid ethyl ester moiety. One common method involves the reaction of 6-trifluoromethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance bioavailability and efficacy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of (6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, further influencing its activity.
類似化合物との比較
Similar Compounds
Trifluoromethylpyridine: A related compound with similar structural features but lacking the acetic acid ethyl ester moiety.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with a pyridine ring and additional functional groups that exhibit various biological activities.
FDA-Approved Trifluoromethyl Group Containing Compounds: Such as Alpelisib, which contains trifluoromethyl alkyl substituted pyridine and is used in cancer treatment.
Uniqueness
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester is unique due to the combination of its trifluoromethyl group, pyridine ring, and acetic acid ethyl ester moiety. This combination imparts distinct physical and chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
ethyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-7-4-3-5-8(14-7)10(11,12)13/h3-5H,2,6H2,1H3 |
InChIキー |
XIXVYSQESGYHQU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


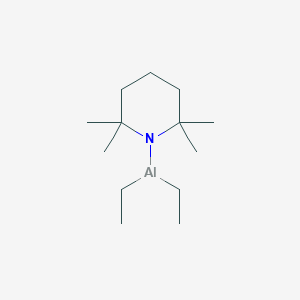
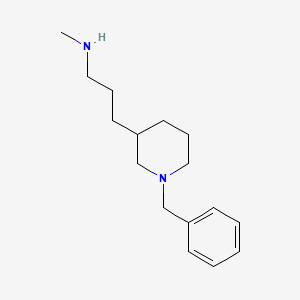




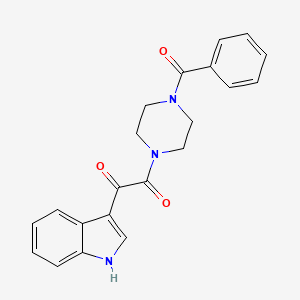
![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)


![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)
